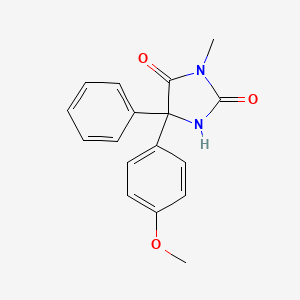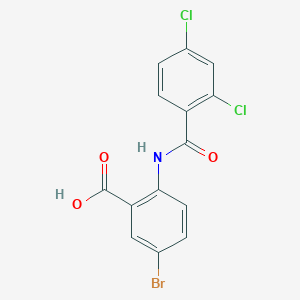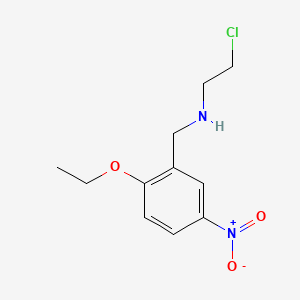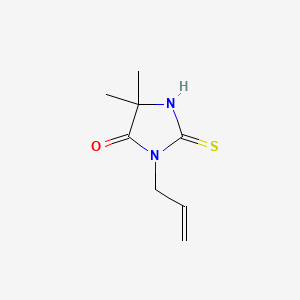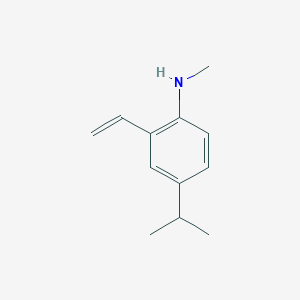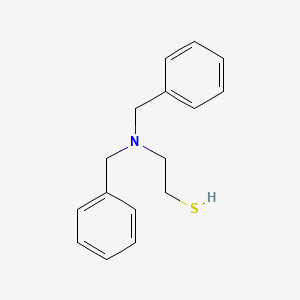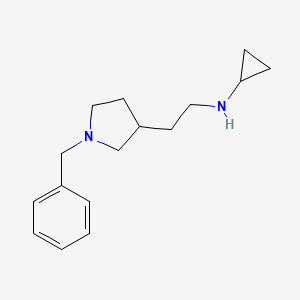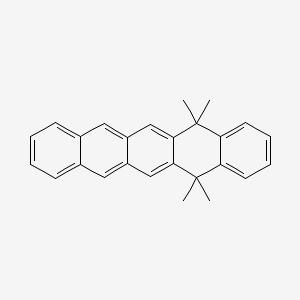
5,5,14,14-Tetramethyl-5,14-dihydropentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,14,14-Tetramethyl-5,14-dihydropentacene is an organic compound with the molecular formula C26H24. It is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The compound is characterized by the presence of four methyl groups attached to the pentacene core, which significantly alters its chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,14,14-Tetramethyl-5,14-dihydropentacene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentacene.
Methylation: The introduction of methyl groups is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of pentacene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the partial hydrogenation of the pentacene core to introduce the dihydro functionality.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Friedel-Crafts alkylation and hydrogenation reactions can be applied to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
5,5,14,14-Tetramethyl-5,14-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated pentacene derivatives.
Substitution: Brominated or nitrated pentacene derivatives.
Aplicaciones Científicas De Investigación
5,5,14,14-Tetramethyl-5,14-dihydropentacene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it a candidate for studying charge transport and photophysical properties in organic materials.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Mecanismo De Acción
The mechanism of action of 5,5,14,14-Tetramethyl-5,14-dihydropentacene in organic electronics involves its ability to facilitate charge transport. The presence of methyl groups and the dihydro functionality enhance its solubility and stability, making it an effective material for use in OFETs and OLEDs. The compound interacts with molecular targets such as electrodes and other organic semiconductors, facilitating the movement of charge carriers through the material .
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: The parent compound, known for its applications in organic electronics.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Anthracene: A smaller polycyclic aromatic hydrocarbon used in similar applications.
Uniqueness
5,5,14,14-Tetramethyl-5,14-dihydropentacene is unique due to the presence of four methyl groups and the dihydro functionality. These modifications enhance its solubility, stability, and electronic properties compared to its parent compound, pentacene .
Propiedades
Fórmula molecular |
C26H24 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
5,5,14,14-tetramethylpentacene |
InChI |
InChI=1S/C26H24/c1-25(2)21-11-7-8-12-22(21)26(3,4)24-16-20-14-18-10-6-5-9-17(18)13-19(20)15-23(24)25/h5-16H,1-4H3 |
Clave InChI |
DFBQNJHLKGXQRV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(C3=CC4=CC5=CC=CC=C5C=C4C=C31)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



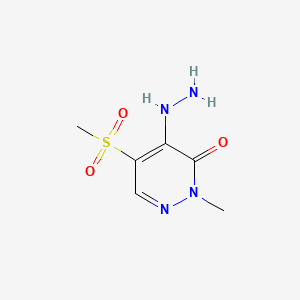
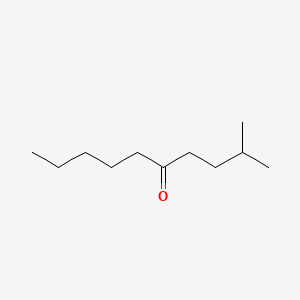
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
